2-Ethoxy-2-methylpropylmethanesulfonate
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Overview
Description
2-ethoxy-2-methylpropyl methanesulfonate is an organic compound with the molecular formula C7H16O4S. It is a versatile chemical used in various scientific research applications due to its unique properties. This compound is often utilized in organic synthesis, pharmaceutical development, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-2-methylpropyl methanesulfonate typically involves the reaction of 2-ethoxy-2-methylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of 2-ethoxy-2-methylpropyl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-2-methylpropyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in S_N2 reactions where the methanesulfonate group is replaced by a nucleophile.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Bases: Strong bases such as sodium hydride or potassium tert-butoxide are used in elimination reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can be ethers, amines, or other substituted compounds.
Elimination Products: The major products are typically alkenes.
Scientific Research Applications
2-ethoxy-2-methylpropyl methanesulfonate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: This compound is used in the development of new drugs and therapeutic agents.
Catalysis: It is employed as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-ethoxy-2-methylpropyl methanesulfonate involves the cleavage of the alkyl-oxygen bond, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as nucleophilic substitution or elimination . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-2-methylpropyl methanesulfonate
- 2-ethoxy-2-methylpropyl tosylate
- 2-ethoxy-2-methylpropyl triflate
Uniqueness
2-ethoxy-2-methylpropyl methanesulfonate is unique due to its specific reactivity and the stability of the methanesulfonate group. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C7H16O4S |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
(2-ethoxy-2-methylpropyl) methanesulfonate |
InChI |
InChI=1S/C7H16O4S/c1-5-10-7(2,3)6-11-12(4,8)9/h5-6H2,1-4H3 |
InChI Key |
PROPSLBLNKQUQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)COS(=O)(=O)C |
Origin of Product |
United States |
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